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molecular formula C14H11N3O B8335769 (5-Methyl-1H-imidazol-4-yl)(quinolin-7-yl)methanone

(5-Methyl-1H-imidazol-4-yl)(quinolin-7-yl)methanone

Cat. No. B8335769
M. Wt: 237.26 g/mol
InChI Key: NBEMZVADDZXFQY-UHFFFAOYSA-N
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Patent
US08119807B2

Procedure details

A solution of (8) in acetic acid/water (12 mL/8 mL) was heated at 110° C. for 1.5 h. The reaction was cooled to room temperature. Crushed ice was added, and basification of reaction with NaOH (s) to pH˜6 was followed. The aqueous layer was extracted with chloroform/isopropanol (3:1, 200 mL). The pooled organic layers were dried over magnesium sulfate. The mixture was filtered, and the solvents were removed under vacuum. The residue was purified by chromatography on silica gel with 3% saturated ammonia methanol in dichloromethane to give (5-methyl-1H-imidazol-4-yl)(quinolin-7-yl)methanone (9) as a white solid (0.53 g, 2.24 mmol, 35% over 3 steps).
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:6]=1[C:7]([C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)=[O:8].[OH-].[Na+]>C(O)(=O)C.O>[CH3:1][C:2]1[NH:3][CH:4]=[N:5][C:6]=1[C:7]([C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CN(C1C(=O)C1=CC=C2C=CC=NC2=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Crushed ice was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform/isopropanol (3:1, 200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel with 3% saturated ammonia methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=CN1)C(=O)C1=CC=C2C=CC=NC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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